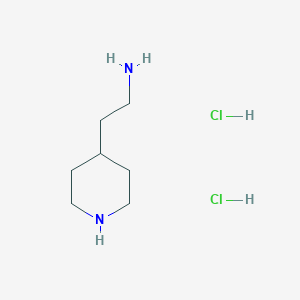

4-(2-Aminoethyl)piperidine dihydrochloride

Description

Significance of the 4-(2-Aminoethyl)piperidine Scaffold in Contemporary Chemical Synthesis

The 4-(2-aminoethyl)piperidine scaffold is a significant structural motif in modern synthetic chemistry, valued for its role in creating molecules with specific biological activities. Researchers have utilized this scaffold to prepare a series of novel ligands that target the sigma-1 (σ1) receptor, which is implicated in various central nervous system disorders. nih.govresearchgate.net The synthesis of these complex molecules involves multiple steps, often starting from precursors that are modified to introduce the key aminoethyl and piperidine (B6355638) features. nih.gov

The versatility of the scaffold is enhanced through the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the aminoethyl side chain. The resulting compound, 4-(2-Boc-aminoethyl)piperidine, is a crucial intermediate that allows for controlled, selective chemical reactions on other parts of the molecule. chemimpex.com This strategic protection enables chemists to build complex pharmaceuticals with enhanced biological activity. chemimpex.com The piperidine ring itself is considered a "privileged structure" in medicinal chemistry because its incorporation into a potential drug molecule can improve pharmacokinetic properties, such as membrane permeability and metabolic stability, and enhance binding to biological targets. researchgate.net

Detailed research findings highlight the scaffold's importance. For instance, a series of σ1 receptor ligands based on the 4-(2-aminoethyl)piperidine framework were synthesized and evaluated for their potential antiproliferative properties. nih.govresearchgate.net The synthetic route involved key steps such as the conjugate addition of phenylboronic acid to a dihydropyridinone, followed by homologation and the introduction of various amino groups. nih.gov These studies demonstrate that the 4-(2-aminoethyl)piperidine structure is a viable and valuable starting point for developing targeted therapeutic agents. nih.govresearchgate.net

Historical Context of Piperidine Derivatives as Building Blocks in Organic and Medicinal Chemistry

The history of piperidine derivatives is deeply rooted in the study of natural products. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the alkaloid responsible for the pungent taste of black pepper (Piper nigrum). wikipedia.orgwikipedia.org This discovery marked the beginning of extensive research into a class of compounds that would prove to be ubiquitous in nature and invaluable in medicine. researchgate.net

The piperidine structural motif is present in a vast number of natural alkaloids, many of which have been known for centuries for their potent biological effects. wikipedia.org These naturally occurring compounds served as the original building blocks and inspiration for modern organic and medicinal chemistry. For example, coniine, the toxic component of poison hemlock, is a simple piperidine derivative infamous for its use in the execution of Socrates. wikipedia.org Morphine and codeine, potent analgesics derived from the opium poppy, feature a complex fused ring system that includes a piperidine core. nih.gov

The study of these and other natural piperidine alkaloids provided chemists with a rich library of structures that informed the design of synthetic drugs. researchgate.netnih.gov Over time, chemists learned to synthesize and modify the piperidine ring to create novel compounds with a wide array of pharmacological activities. mdpi.com Piperidine derivatives are now found in more than twenty classes of pharmaceuticals, used as analgesics, antihistamines, antipsychotics, and anticancer agents, among others. nih.govijnrd.org This long history, from the isolation of piperine to the development of complex synthetic pharmaceuticals, underscores the enduring importance of the piperidine scaffold as a fundamental building block in the quest for new medicines. researchgate.netnih.gov

| Alkaloid Example | Natural Source | Historical/Medicinal Significance |

| Piperine | Black Pepper (Piper nigrum) | Responsible for the pungency of pepper; name source for piperidine. wikipedia.orgwikipedia.org |

| Coniine | Poison Hemlock (Conium maculatum) | A potent neurotoxin; historically significant as a poison. wikipedia.org |

| Anabasine | Tree Tobacco (Nicotiana glauca) | A nicotine (B1678760) analog. wikipedia.org |

| Morphine | Opium Poppy (Papaver somniferum) | A powerful opioid analgesic with a long history of medical use and abuse. nih.gov |

| Aconitine | Aconitum species (Monkshood) | A highly toxic cardiotoxin (B1139618) and neurotoxin, discovered in 1833. nih.gov |

Table 2: Examples of Historically Significant, Naturally Occurring Piperidine Alkaloids.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGICLENNVUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590175 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-31-0 | |

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 4-(2-Aminoethyl)piperidine dihydrochloride (B599025), both ¹H-NMR and ¹³C-NMR spectra are used to confirm the connectivity of atoms and the presence of key structural features. In the ¹H-NMR spectrum, the proton signals are expected to be shifted downfield compared to the free base form due to the electron-withdrawing effect of the protonated amine groups (-NH2+- and -NH3+). This deshielding effect is most pronounced for protons on carbons adjacent to the nitrogen atoms.

¹H-NMR Spectroscopy: The spectrum would display distinct signals corresponding to the protons of the ethyl chain and the piperidine (B6355638) ring. Protons closer to the positively charged nitrogen atoms will resonate at a lower field (higher ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H-NMR, the carbon atoms bonded to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The spectrum for the free base, N-(2-Aminoethyl)piperidine, is available in public databases, and the dihydrochloride salt would show predictable downfield shifts. chemicalbook.com

Below are the anticipated chemical shifts for the compound.

Table 1: Predicted NMR Chemical Shifts for 4-(2-Aminoethyl)piperidine Dihydrochloride

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on piperidine ring (axial & equatorial) | ~1.5 - 3.5 |

| ¹H | Protons on ethyl chain (-CH2-N) | ~2.8 - 3.2 |

| ¹³C | Carbons in piperidine ring | ~25 - 55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is particularly useful for confirming the presence of the amine hydrochloride groups.

The most characteristic feature in the IR spectrum of an amine salt is the presence of broad, strong absorption bands for the N-H stretching vibrations of the ammonium (B1175870) ions (R₂NH₂⁺ and RNH₃⁺). These bands typically appear in the region of 2400-3200 cm⁻¹. Other significant absorptions include C-H stretching bands just below 3000 cm⁻¹ and N-H bending vibrations around 1500-1600 cm⁻¹. Public databases provide IR spectral data for the free base form, N-(2-Aminoethyl)piperidine. nih.gov

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| R₂NH₂⁺ and RNH₃⁺ | N-H Stretch | 2400 - 3200 (broad, strong) |

| C-H (Aliphatic) | C-H Stretch | 2850 - 2950 |

| NH₃⁺ | N-H Bend (Asymmetric) | 1600 - 1630 |

| NH₂⁺ and NH₃⁺ | N-H Bend (Symmetric) | 1500 - 1550 |

Advanced Chromatographic and Mass Spectrometric Methods for Purity Assessment and Quantitative Analysis

Chromatographic and mass spectrometric techniques are essential for separating the target compound from impurities, determining its purity, and confirming its molecular weight and formula.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. For a polar and basic compound like this compound, reversed-phase HPLC is a common method. nih.govresearchgate.net

A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com The acidic buffer ensures that the amine groups are consistently protonated, leading to sharp, well-defined chromatographic peaks. Detection is often performed using a UV detector, although this compound has a weak chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive detection. UPLC offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nist.gov As this compound is a non-volatile salt, direct analysis by GC is not feasible. However, it can be analyzed after conversion to a more volatile derivative.

The free base, N-(2-Aminoethyl)piperidine, obtained after neutralization, can be derivatized through reactions like acylation or silylation. This process replaces the active hydrogen atoms on the amine groups with less polar, bulkier groups, which increases the compound's volatility and thermal stability, making it suitable for GC analysis. researchgate.net GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can then be used for purity assessment and quantification of the derivatized compound. vwr.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.govnist.gov

For 4-(2-Aminoethyl)piperidine, the molecular weight of the free base is 128.22 g/mol . chemscene.com In MS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 129.2.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula (C₇H₁₆N₂ for the free base). nih.gov

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the compound's structure, confirming the connectivity of the ethyl group and the piperidine ring.

Table 4: Expected Mass Spectrometry Data (for the Free Base)

| Ion Species | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M]⁺ | C₇H₁₆N₂ | 128.1313 |

| [M+H]⁺ | C₇H₁₇N₂⁺ | 129.1386 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(2-Aminoethyl)piperidine |

| Acetonitrile |

| Methanol |

| Formic Acid |

Calibration with Internal Standards in LC-MS/MS for Matrix Effect Minimization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the presence of co-eluting, interfering substances from the sample matrix can cause ion suppression or enhancement, a phenomenon known as the matrix effect. This can significantly impact the accuracy and reproducibility of quantitative analysis. To mitigate this, internal standards are employed. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but is isotopically labeled (e.g., with deuterium, ¹³C, or ¹⁵N).

The internal standard is added at a known concentration to all samples, calibration standards, and quality control samples. During analysis, the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration to create a calibration curve. This ratiometric approach compensates for variations in sample preparation, injection volume, and, most importantly, matrix effects, as both the analyte and the internal standard are affected similarly by these variations.

For a hypothetical LC-MS/MS analysis of This compound , a suitable internal standard would be a stable isotope-labeled version, such as 4-(2-Aminoethyl-d4)piperidine dihydrochloride. The table below illustrates a theoretical calibration curve data set.

Table 1: Hypothetical Calibration Curve Data for this compound using an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,200 | 101,000 | 0.051 |

| 5.0 | 26,500 | 103,500 | 0.256 |

| 10.0 | 54,000 | 102,000 | 0.529 |

| 50.0 | 275,000 | 105,000 | 2.619 |

| 100.0 | 560,000 | 104,000 | 5.385 |

Methodological Development and Validation in Chemical Analytics

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of analytical data. This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Optimization and Verification of Analytical Methods

Method optimization is the process of refining an analytical procedure to achieve the desired performance characteristics. For an LC-MS/MS method for This compound , this would involve the systematic adjustment of various parameters to obtain optimal sensitivity, selectivity, peak shape, and run time.

Key parameters for optimization would include:

Liquid Chromatography:

Column chemistry (e.g., C18, HILIC)

Mobile phase composition (organic solvent, aqueous phase, pH, and additives)

Flow rate

Column temperature

Gradient elution profile

Mass Spectrometry:

Ionization source parameters (e.g., spray voltage, gas flows, temperature)

Selection of precursor and product ions (MRM transitions)

Collision energy optimization for each transition

Once optimized, the method undergoes verification to demonstrate its suitability for the intended purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

Table 2: Hypothetical Optimized LC-MS/MS Parameters for this compound

| Parameter | Optimized Value |

|---|---|

| LC System | |

| Column | HILIC, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | e.g., m/z 129.1 -> 112.1 |

| MRM Transition (IS) | e.g., m/z 133.1 -> 116.1 |

| Collision Energy | 15 eV |

Impurity Profiling and Characterization of Standards

Impurity profiling is the identification and quantification of impurities in a substance. For This compound , this would involve the analysis of the bulk material to detect any related substances, such as starting materials, by-products, or degradation products. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, as it allows for the determination of the elemental composition of unknown impurities.

Characterization of reference standards is equally important. The purity of the reference standard for This compound must be accurately determined, as this value is used for the quantification of the analyte in unknown samples. This is typically achieved using a combination of analytical techniques, such as chromatography (to assess purity), NMR (for structural confirmation), and Karl Fischer titration (for water content).

Table 3: Hypothetical Impurity Profile for a Batch of this compound

| Impurity | Retention Time (min) | Detected Mass (m/z) | Proposed Structure | Concentration (%) |

|---|---|---|---|---|

| Impurity A | 2.5 | 114.1 | By-product from synthesis | 0.08 |

| Impurity B | 4.2 | 145.2 | Degradation product | 0.05 |

Role in Advanced Organic Synthesis and Materials Science

Building Block Applications in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) moiety is a prevalent scaffold in a vast array of bioactive natural products and synthetic pharmaceuticals. kcl.ac.uk Consequently, 4-(2-Aminoethyl)piperidine dihydrochloride (B599025) serves as a crucial building block for medicinal chemists and synthetic organic chemists. chemimpex.com Its utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications at both the secondary amine of the piperidine ring and the primary amine of the ethylamino side chain.

This compound is particularly instrumental in the synthesis of novel ligands for various biological targets. For instance, it has been utilized as a scaffold for a series of novel σ1 receptor ligands with potential antiproliferative properties. researchgate.netnih.govnih.gov The synthesis of these complex molecules often involves a multi-step sequence where the 4-(2-aminoethyl)piperidine core is strategically introduced and subsequently elaborated. nih.gov The ability to introduce diverse substituents on the piperidine nitrogen allows for the fine-tuning of pharmacological properties. nih.gov

An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives has been described, employing isonipecotate as a starting material and a Curtius rearrangement as a key step. nih.gov This highlights the adaptability of the piperidine framework for creating diverse molecular entities.

Table 1: Examples of Complex Molecules Synthesized Using a 4-(2-Aminoethyl)piperidine Scaffold

| Compound Class | Therapeutic Target | Key Synthetic Strategy | Reference |

| σ1 Receptor Ligands | Cancer | Conjugate addition, homologation, and introduction of diverse amino moieties | researchgate.netnih.gov |

| CCR5 Antagonists | HIV-1 Entry Inhibitors | Alkylation of isonipecotate and Curtius rearrangement | nih.gov |

| Donepezil Analogues | Acetylcholinesterase Inhibitors | Aza-Michael cyclization to form the piperidine ring | kcl.ac.uk |

Utilization as a Reagent in Polymer Preparation

In the field of materials science, the Boc-protected form, 4-(2-Boc-aminoethyl)piperidine, is valuable in the synthesis of polymers and other advanced materials. chemimpex.com While direct literature on the dihydrochloride salt's use is less common, the underlying reactivity of the amine groups is the key factor. The primary and secondary amines can act as monomers or chain extenders in polymerization reactions.

For example, amine-terminated liquid polymers have been prepared using related piperidine derivatives. google.com The reaction of the amine groups with carboxyl-terminated polymers leads to the formation of amide linkages, thereby creating a new polymer with altered properties. google.com The presence of two amine functionalities in 4-(2-aminoethyl)piperidine allows for its potential use in creating cross-linked polymers or as a branching agent.

The radical polymerization of monomers containing a piperidine cycle has also been investigated, indicating the compatibility of the piperidine scaffold with various polymerization techniques. researchcommons.orgresearchcommons.org These studies often focus on the influence of the piperidine moiety on the polymerization kinetics and the properties of the resulting polymer. researchcommons.org

Catalytic Applications in Chemical Transformations

While specific catalytic applications of 4-(2-Aminoethyl)piperidine dihydrochloride are not extensively documented, related piperidine derivatives have shown promise as organocatalysts. The basic nitrogen atoms within the piperidine ring and the side chain can function as catalytic sites.

For instance, graphene oxide treated with aminoethyl-piperazine, a structurally similar compound, has been used as a reusable and eco-friendly organocatalyst for the synthesis of xanthene and pyran derivatives. researchgate.net The nitrogen atoms in the piperazine (B1678402) moiety are credited with the catalytic activity. researchgate.net This suggests the potential for 4-(2-aminoethyl)piperidine to be immobilized on solid supports and utilized in heterogeneous catalysis.

The development of novel methods for the synthesis of piperidines often involves metal-catalyzed reactions, where the piperidine derivative itself is the product. sciencedaily.com However, the basicity of the amine groups in 4-(2-aminoethyl)piperidine could allow it to act as a ligand for metal catalysts in other transformations.

Precursor Development for Novel Chemical Entities

The role of this compound as a precursor for novel chemical entities is a direct extension of its application as a building block. Its inherent chemical functionality allows for the generation of libraries of compounds with diverse structures and potential biological activities.

A key advantage of using this precursor is the ability to introduce molecular complexity in a controlled manner. nih.gov For example, the synthesis of σ1 receptor ligands from a 4-(2-aminoethyl)piperidine scaffold involved a nine-step synthesis to arrive at the final compounds. nih.gov This demonstrates the utility of the initial building block in a longer synthetic campaign.

The development of new synthetic methodologies, such as a two-stage process involving biocatalytic carbon-hydrogen oxidation and radical cross-coupling, can further enhance the utility of piperidine precursors. sciencedaily.com Such methods allow for the streamlined synthesis of complex, three-dimensional molecules that were previously difficult to access. sciencedaily.com

Table 2: Chemical Entities Derived from Piperidine Precursors

| Precursor | Derived Chemical Entity | Application/Significance | Reference |

| 4-Anilino-N-phenethyl-4-piperidine (ANPP) | Fentanyl | Schedule II controlled substance | federalregister.gov |

| 4-Substituted-4-aminopiperidine derivatives | Piperazino-piperidine based CCR5 antagonists | HIV-1 entry inhibitors | nih.gov |

| N-substituted 4-piperidones | Donepezil analogues | Acetylcholinesterase inhibitors | kcl.ac.uk |

Biochemical and Pharmacological Research Perspectives

Design and Exploration of the 4-(2-Aminoethyl)piperidine Scaffold as Ligands for Biological Targets

The strategic modification of the 4-(2-aminoethyl)piperidine core has been a fruitful approach in the discovery of novel ligands for complex biological targets. By altering substituents on the piperidine (B6355638) nitrogen and the aminoethyl group, chemists can fine-tune the physicochemical properties of the resulting molecules to achieve desired affinity, selectivity, and efficacy at protein targets.

The 4-(2-aminoethyl)piperidine scaffold has been successfully utilized to develop a series of novel and potent sigma-1 (σ1) receptor ligands. nih.govnih.gov A key goal in this area has been to improve the lipophilic ligand efficiency of previously identified potent σ1 ligands. nih.gov Studies have shown that modifications to the piperidine N-substituent dramatically influence σ1 receptor affinity. nih.govnih.gov

Specifically, 1-methylpiperidine (B42303) derivatives demonstrate particularly high affinity for the σ1 receptor and considerable selectivity over the σ2 subtype. nih.govnih.gov In contrast, derivatives with a proton, an ethyl group, or a tosyl moiety at the piperidine nitrogen exhibit significantly lower σ1 affinity. nih.govnih.gov Molecular dynamics simulations have provided insight into these differences, suggesting that various interactions between the basic piperidine nitrogen and its substituents with a lipophilic binding pocket (comprising residues such as Leu105, Thr181, Leu182, and Tyr206) are responsible for the observed variations in binding affinity. nih.govnih.govresearchgate.net

| Compound | Description | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ1/σ2) |

| 4a | Piperidine N-H | 165 | >10,000 | >61 |

| 20a | 1-Methylpiperidine derivative | 15.6 | 1,180 | 76 |

| 21a | 1-Methylpiperidine derivative | 11.0 | 1,210 | 110 |

| 22a | 1-Methylpiperidine derivative | 10.4 | 1,820 | 175 |

Data sourced from a study on aminoethyl-substituted piperidine derivatives. nih.gov

The 4-(2-aminoethyl)piperidine core has also been identified as a novel scaffold for the modulation of the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov Starting from a screening hit, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (B599025), which showed submicromolar agonist activity (EC50 = 0.507 μM), a series of analogues were synthesized to explore structure-activity relationships. nih.gov

This research led to the discovery of several potent TAAR1 agonists, with the most active compounds demonstrating EC50 values for TAAR1 agonistic activity in the range of 0.033 to 0.112 μM. nih.govnih.gov Molecular modeling against the crystal structure of TAAR1 helped to corroborate the observed structure-activity relationship data. nih.govnih.gov The activation of TAAR1 is known to modulate monoaminergic systems, including dopaminergic neurotransmission, which is a key mechanism for the potential therapeutic effects of these compounds in neuropsychiatric disorders. taargain.com The lead compound from this series, AP163, was shown to produce a dose-dependent reduction in hyperlocomotion in a dopamine (B1211576) transporter knockout (DAT-KO) rat model, indicating in vivo efficacy related to the modulation of dopamine function. nih.govnih.gov

| Compound | Description | TAAR1 Agonist Activity (EC50, μM) |

| 1 | Screening Hit | 0.507 |

| AP163 | 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | 0.033 - 0.112 (range for most active compounds) |

Data from a study on the discovery of TAAR1 agonists based on the 4-(2-aminoethyl)piperidine core. nih.govnih.gov

Derivatives of the 4-(2-aminoethyl)piperidine scaffold primarily interact with neurotransmitter systems indirectly through their action on modulator receptors like TAAR1. TAAR1 is recognized as a "rheostat" of dopaminergic, serotonergic, and glutamatergic neurotransmission. taargain.com Agonism at TAAR1 by compounds built on this scaffold can regulate the dopamine system, impacting D2 dopamine receptor activity and the firing of dopaminergic neurons. mdpi.com This modulatory role was demonstrated in vivo, where a lead compound based on the scaffold significantly reduced dopamine-dependent hyperlocomotion. nih.govnih.gov

While direct, high-affinity binding to dopamine or serotonin (B10506) receptors is not the primary mechanism for this specific scaffold, related piperidine-containing structures are well-established ligands for these systems. For instance, various N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been evaluated for sigma receptor affinity, with select compounds showing no significant affinity for dopamine D2 or D3 receptors at concentrations greater than 10,000 nM. nih.gov Conversely, other research has focused on 4-alkylpiperidine-2-carboxamide scaffolds to develop positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor. nih.gov This highlights the versatility of the broader piperidine motif in targeting key CNS receptors, suggesting that specific modifications to the 4-(2-aminoethyl)piperidine core could potentially direct its activity toward these neurotransmitter receptors.

Investigation of Cellular and Molecular Biological Activities

Beyond receptor-level interactions, research has extended to the cellular and molecular effects of compounds derived from the 4-(2-aminoethyl)piperidine scaffold. These investigations have revealed influences on critical signaling pathways and demonstrated potential for therapeutic intervention in diseases characterized by aberrant cell proliferation.

The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been identified as a potential framework for the development of multi-kinase inhibitors. nih.gov Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its central role in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govresearchgate.net

Through a combination of computational methods, including support vector machine, similarity searching, and molecular docking, a compound named NEPT was discovered as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov These three kinases are involved in distinct but sometimes intersecting signaling pathways crucial for cell proliferation and survival. Molecular docking studies revealed the potential interactions of a derivative, compound 6b, with the binding sites of all three kinases. The biological activities observed are suggested to arise from the collaborative inhibition of VEGFR-2, ERK-2, and Abl-1. nih.gov

The therapeutic potential of 4-(2-aminoethyl)piperidine derivatives has been assessed through their antiproliferative effects in various human cancer cell lines. nih.gov The development of σ1 receptor ligands from this scaffold has yielded compounds with notable cytotoxic activity. nih.govnih.govresearchgate.net For example, piperidine 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a degree similar to the known σ1 antagonist haloperidol. nih.govnih.gov Furthermore, 1-methylpiperidines 20a, 21a, and 22a demonstrated stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other reference σ1 ligands. nih.govnih.govresearchgate.net

In a separate line of research, derivatives of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, designed as multi-kinase inhibitors, also showed antiproliferative capabilities. nih.gov A representative compound, 6b, exhibited an IC50 value of 11.3 μM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov These compounds were also effective against K562 cells, a line known for hyperactivity in the targeted kinase pathways, where compound 6b had an IC50 value of 4.5 μM. nih.gov

| Compound | Target/Scaffold | Cancer Cell Line | Antiproliferative Effect (IC50) |

| 20a | σ1 Ligand | DU145 (Prostate) | Stronger than reference ligands |

| 21a | σ1 Ligand | DU145 (Prostate) | Stronger than reference ligands |

| 22a | σ1 Ligand | DU145 (Prostate) | Stronger than reference ligands |

| 6b | Multi-kinase Inhibitor | HepG2 (Liver) | 11.3 μM |

| 6b | Multi-kinase Inhibitor | K562 (Leukemia) | 4.5 μM |

Data compiled from studies on σ1 ligands and multi-kinase inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Impact of Piperidine N-Substituents on Receptor Affinity and Selectivity

The nitrogen atom within the piperidine ring is a critical site for chemical modification, and its substitution pattern significantly modulates the interaction of 4-(2-Aminoethyl)piperidine analogs with their biological targets. Research has demonstrated that the nature of the substituent on this nitrogen can drastically alter both the binding affinity and the selectivity of the compound for different receptors. nih.govnih.gov

In a series of novel ligands targeting the σ1 receptor, the substituent on the piperidine nitrogen was shown to be a key determinant of affinity. nih.gov Studies revealed that 1-methylpiperidine derivatives exhibited particularly high affinity for the σ1 receptor and notable selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, analogs where the piperidine nitrogen was unsubstituted (bearing a proton), or substituted with larger ethyl or tosyl groups, displayed considerably lower σ1 affinity. nih.gov

This difference in affinity is attributed to the varied interactions between the basic piperidine N-atom and its substituents with the lipophilic binding pocket of the σ1 receptor. nih.govresearchgate.net Molecular dynamics simulations have indicated that these interactions involve key amino acid residues such as Leu105, Thr181, Leu182, and Tyr206. nih.govresearchgate.net The size, electronics, and conformational effects of the N-substituent directly influence the quality of these interactions. Furthermore, altering the pKa value of the piperidine nitrogen through chemical modification is a strategy used to evaluate its contribution to receptor binding. nih.gov

The following table summarizes the σ1 receptor affinity for a selection of 4-(2-Aminoethyl)piperidine analogs with different N-substituents.

| Compound ID | Piperidine N-Substituent (R) | σ1 Receptor Affinity (Ki, nM) |

| 4a | -H | 29 |

| 18a | -Tosyl | 148 |

| 20a | -Methyl | 1.1 |

| 21a | -Methyl | 1.4 |

| 22a | -Methyl | 1.8 |

| 18b | -Ethyl | 100 |

Data sourced from studies on σ1 receptor ligands. nih.govnih.gov

Influence of Core Structure Modifications on Biological Efficacy

Beyond N-substitution, modifications to the central piperidine ring itself play a crucial role in determining the biological efficacy of these compounds. Replacing the piperidine core with other cyclic or acyclic structures—a strategy known as bioisosteric replacement—has been explored to improve properties such as binding affinity, selectivity, hydrolytic stability, and lipophilicity. nih.govnih.gov

For instance, in the development of potent σ1 ligands, the piperidine ring was rationally designed to replace more lipophilic cyclohexane (B81311) and hydrolytically unstable 1,3-dioxane (B1201747) rings found in earlier lead compounds. nih.gov While the cyclohexane analogs showed high σ1 affinity, they were also highly lipophilic. The piperidine-based compounds were designed to maintain high affinity while being more polar and hydrolytically stable. nih.gov Similarly, replacing a piperazine (B1678402) ring with a piperidine core has been shown to be a key structural element for influencing σ1 receptor affinity while maintaining high affinity for other targets like the histamine (B1213489) H3 receptor. nih.gov

Other modifications have also been investigated. Introducing unsaturation into the piperidine ring has been observed to cause a tenfold increase in potency in certain compound series. dndi.org Conversely, more drastic changes, such as replacing the piperidine ring with an acyclic analog or a morpholine (B109124) ring, have resulted in a significant loss or complete ablation of biological activity, underscoring the importance of the specific steric and electronic properties of the piperidine scaffold. dndi.org

The table below illustrates how different core structures, compared to the piperidine ring, affect σ1 receptor affinity and calculated lipophilicity (clogP).

| Compound Type | Core Structure | σ1 Receptor Affinity (Ki, nM) | clogP |

| 1 | 1,3-Dioxane | 6.0 | 2.59 |

| 2 | Tetrahydropyran | 1.6 | 3.33 |

| 3 | Cyclohexane | 1.3 | 4.09 |

| 4a | Piperidine | 29 | -0.51 |

Data sourced from a comparative study of σ1 receptor ligands. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target. For derivatives of 4-(2-Aminoethyl)piperidine, molecular docking has been employed to understand their interactions with various receptors.

Docking studies on related piperidine (B6355638) and piperazine-based compounds have successfully elucidated their binding modes within the sigma-1 (σ1) receptor. nih.govacs.org These computational analyses help identify crucial amino acid residues that interact with the ligand, providing a basis for structure-based drug design. nih.gov For instance, docking of novel piperidine-based Schiff bases into the active site of human acetylcholinesterase has been used to predict binding energies and compare them with known drugs like Tacrine. acgpubs.org Similarly, other research has used docking to identify potential multi-kinase inhibitors, exploring the interactions of piperidine scaffolds with targets like VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

In a typical docking workflow for a 4-(2-Aminoethyl)piperidine derivative, the three-dimensional structures of the ligand and the target protein are prepared. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges. acgpubs.org A defined region of the protein, known as the binding site or "grid box," is then specified. The docking algorithm samples a large number of possible conformations and orientations of the ligand within this site, scoring each based on a force field that estimates binding affinity. acgpubs.org The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

| Protein Target Class | Specific Examples | Predicted Interactions | Reference |

|---|---|---|---|

| Sigma Receptors | Sigma-1 (σ1) Receptor | Interaction with key amino acid residues in the binding pocket. | nih.gov |

| Enzymes | Acetylcholinesterase (AChE), HDM2 | Binding within the catalytic or allosteric sites, prediction of binding energy. | acgpubs.orgresearchgate.net |

| Kinases | VEGFR-2, ERK-2, Abl-1 | Interactions within the ATP-binding pocket. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pocket Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand and its interactions within a protein's binding pocket.

For ligands built on a 4-(2-aminoethyl)piperidine scaffold, MD simulations have been crucial in understanding their affinity for the σ1 receptor. nih.govnih.gov These simulations have shown that the interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket are responsible for differing receptor affinities. nih.govnih.gov Per-residue binding free energy deconvolution, a technique used with MD simulations, has identified specific amino acids that form a key part of this lipophilic pocket. nih.govnih.gov

The analysis revealed that a protonated piperidine ring can reduce crucial lipophilic interactions within the binding pocket, but this can be partially compensated by the introduction of other moieties, such as an N-methyl group. nih.gov The simulations highlight the dynamic nature of the ligand-receptor complex and how subtle changes in the ligand's structure can influence its stability and interactions within the binding site. nih.gov

| Amino Acid Residue | Role in Interaction | Reference |

|---|---|---|

| Leu105 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Thr181 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Leu182 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Ala185 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Leu186 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Thr202 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

| Tyr206 | Contributes to the lipophilic binding pocket. | nih.govnih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. DFT can provide valuable insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For piperidine derivatives, DFT studies have been used to analyze structural and electronic properties. researchgate.netrsc.org Such calculations can determine the optimized molecular geometry and explore the electronic stability and reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

Time-Dependent DFT (TD-DFT) extends these methods to study the excited states of molecules, allowing for the calculation and interpretation of UV-Vis absorption spectra. researchgate.netmdpi.com For example, TD-DFT calculations on piperidine adsorbed on silver nanoparticles have explained the wavelength-dependent enhancement seen in SERS spectra by identifying a strong electronic excitation band for the molecule-metal complex. mdpi.com Applying these methods to 4-(2-Aminoethyl)piperidine dihydrochloride (B599025) could provide a detailed understanding of its electronic properties, reactivity, and spectral characteristics, which are valuable for both synthetic design and understanding its biological interactions.

| Computational Method | Type of Information | Relevance | Reference |

|---|---|---|---|

| DFT (Density Functional Theory) | Optimized molecular geometry, electronic stability, HOMO-LUMO energy gap, reactivity descriptors. | Predicts molecular shape, stability, and sites of chemical reactivity. | researchgate.net |

| TD-DFT (Time-Dependent DFT) | Electronic excitation energies, UV-Vis absorption spectra. | Helps interpret experimental spectra and understand electronic transitions. | mdpi.com |

Prediction and Analysis of Molecular Descriptors Relevant to Biological Activity and Synthetic Design

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate a compound's chemical structure with its biological activity. For drug design, descriptors related to lipophilicity, size, and polarity are particularly important.

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly described by logP (the partition coefficient for a neutral compound) and logD (the distribution coefficient at a specific pH for an ionizable compound). acdlabs.comacdlabs.com Since most drug molecules are ionizable, logD at a physiological pH of 7.4 is often a more relevant descriptor of lipophilicity. cambridgemedchemconsulting.com

For derivatives based on the 4-(2-aminoethyl)piperidine scaffold, experimentally determined logD7.4 values have been recorded. nih.gov These compounds were found to be polar with very low logD7.4 values, which is a desirable trait. nih.gov While low lipophilicity can sometimes hinder membrane permeability, it can also reduce issues like high metabolic clearance and toxicity. cambridgemedchemconsulting.comrgdscience.com The calculated logP (clogP) is another useful descriptor. nih.gov The combination of high potency and low lipophilicity leads to a high "lipophilic ligand efficiency" (LLE), an important metric in modern drug design that balances potency against lipophilicity. nih.gov

| Molecular Descriptor | Definition | Relevance to Drug Design | Reference |

|---|---|---|---|

| logP / clogP | The logarithm of the partition coefficient between octanol (B41247) and water for a neutral compound. | Measures the lipophilicity of a molecule, affecting solubility, absorption, and toxicity. | acdlabs.com |

| logD | The logarithm of the distribution coefficient at a specific pH, accounting for all ionic and neutral species. | A more accurate measure of lipophilicity for ionizable compounds at physiological pH. | acdlabs.comcambridgemedchemconsulting.com |

| Lipophilic Ligand Efficiency (LLE) | Calculated as pIC50 (or pKi) minus logP. | Balances potency and lipophilicity, helping to identify efficient ligands that are not excessively greasy. | nih.govrgdscience.com |

Emerging Research Directions and Future Outlook

Development of the 4-(2-Aminoethyl)piperidine Core for Novel Chemical Probes

The 4-(2-aminoethyl)piperidine scaffold is a key component in the synthesis of a new generation of chemical probes, particularly those targeting sigma (σ) receptors. chemimpex.comnih.gov These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in cancer. Researchers have successfully synthesized a series of novel σ1 receptor ligands based on the 4-(2-aminoethyl)piperidine structure. chemimpex.comnih.gov The primary goal of this research has been to enhance the lipophilic ligand efficiency of previously developed potent σ1 ligands. chemimpex.comnih.gov

The synthesis of these novel probes involves several key steps, including the conjugate addition of phenylboronic acid at dihydropyridin-4(1H)-ones, homologation of the resulting ketones, and the introduction of various amino moieties and piperidine (B6355638) N-substituents. chemimpex.comnih.gov This synthetic flexibility allows for the fine-tuning of the molecule's properties to achieve desired binding affinities and selectivities.

Table 1: Synthesized 4-(2-Aminoethyl)piperidine Derivatives and their Biological Activity

| Compound ID | Modification | Target | Activity |

|---|---|---|---|

| Piperidine 4a | Phenyl and aminoethyl substituents | σ1 receptor | Inhibited growth of human non-small cell lung cancer cells (A427) nih.gov |

| 1-Methylpiperidines (20a, 21a, 22a) | N-methylation | σ1 receptor | Stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than reference ligands nih.gov |

| NEPT (6a) | N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide | VEGFR-2, ERK-2, Abl-1 kinases | Anti-proliferative abilities against human liver cancer cell line (HepG2) and K562 cells nih.gov |

Studies have shown that 1-methylpiperidine (B42303) derivatives exhibit particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. chemimpex.comnih.gov In contrast, derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen showed significantly lower σ1 affinity. chemimpex.comnih.gov Molecular dynamics simulations have provided insights into these differences, revealing that various interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the σ1 receptor are responsible for the observed affinities. chemimpex.comnih.gov

Furthermore, selected piperidine derivatives have demonstrated significant antiproliferative effects. For instance, piperidine 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a similar extent as the known σ1 antagonist, haloperidol. nih.gov The methylated piperidines 20a, 21a, and 22a showed even stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than the reference σ1 ligands NE100 and S1RA. nih.gov

Another promising area of research involves the use of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold to develop multi-kinase inhibitors. nih.gov A compound designated as NEPT and its derivatives have been identified as active scaffolds against VEGFR-2, ERK-2, and Abl-1 kinases, which are all significant targets in cancer therapy. nih.gov A representative compound from this series, 6b, exhibited an IC50 value of 11.3 μM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov These compounds also showed potent anti-proliferative activity against K562 cells, which are characterized by hyperactivity of these kinases. nih.gov

Integration into High-Throughput Screening Platforms for Target Discovery

The structural versatility of the 4-(2-aminoethyl)piperidine core makes it an attractive scaffold for the construction of combinatorial libraries for high-throughput screening (HTS). HTS allows for the rapid screening of thousands to millions of compounds to identify potential drug candidates. imperial.ac.uk The development of libraries based on a central scaffold like 4-(2-aminoethyl)piperidine allows for systematic exploration of the chemical space around a privileged structure.

Diversity-oriented synthesis (DOS) is a key strategy for creating structurally diverse molecule libraries. nih.govcam.ac.uk The 4-(2-aminoethyl)piperidine scaffold, with its multiple points for chemical modification, is well-suited for DOS approaches. chemimpex.com By varying the substituents on the piperidine nitrogen, the aminoethyl side chain, and potentially on the piperidine ring itself, a vast number of unique compounds can be generated.

While specific large-scale HTS campaigns utilizing libraries based exclusively on the 4-(2-aminoethyl)piperidine scaffold are not yet widely reported in the literature, the principles of combinatorial chemistry and the successful application of other piperidine-based libraries in drug discovery strongly suggest the potential of this approach. nih.govnih.gov For example, a platform incorporating computational library design and parallel solution-phase synthesis has been successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov This demonstrates the feasibility of creating and screening focused libraries of piperidine derivatives.

The future integration of 4-(2-aminoethyl)piperidine-based libraries into HTS platforms will likely involve:

Computational Library Design: In silico methods to design libraries with optimal diversity and drug-like properties.

Parallel Synthesis: Automated, high-throughput synthesis techniques to rapidly generate the designed compounds.

Phenotypic and Target-Based Screening: Screening the libraries against a wide range of biological targets and in cell-based assays to identify novel hits.

Advanced Applications in Catalysis and Smart Materials Development

The unique chemical properties of the 4-(2-aminoethyl)piperidine moiety also suggest its potential for applications beyond medicinal chemistry, particularly in the fields of catalysis and smart materials.

In the realm of catalysis , the presence of two nitrogen atoms with different basicities (a secondary amine in the piperidine ring and a primary amine in the side chain) makes this compound an interesting candidate for use as an organocatalyst or as a ligand for metal-based catalysts. While research on the direct catalytic applications of 4-(2-aminoethyl)piperidine is still emerging, related piperidine and piperazine (B1678402) derivatives have shown promise. For instance, piperidine itself is used as an organocatalyst in various chemical transformations. researchgate.netresearchgate.net Furthermore, amino-pyridine iron(II) complexes have been investigated for their catalytic activity in atom transfer radical polymerization. nsf.gov The development of chiral versions of 4-(2-aminoethyl)piperidine could open avenues for its use in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals. nih.gov

In the field of smart materials , 4-(2-aminoethyl)piperidine can be incorporated into polymer structures to create stimuli-responsive materials. chemimpex.com These are materials that can change their properties in response to external stimuli such as pH, temperature, or light. researchgate.netntu.edu.sg The amino groups in 4-(2-aminoethyl)piperidine can act as pH-responsive sites. At low pH, these groups will be protonated, leading to changes in the polymer's solubility, conformation, or ability to bind to other molecules. This property could be exploited in the design of:

Drug delivery systems: Polymers that release a therapeutic agent in the acidic environment of a tumor or within specific cellular compartments.

Sensors: Materials that change color or fluorescence in response to a change in pH.

"Smart" surfaces: Surfaces that can alter their wettability or adhesive properties on demand.

The Boc-protected form, 4-(2-Boc-aminoethyl)piperidine, is noted for its utility in the synthesis of polymers and other advanced materials, where it can act as a modifier to enhance properties like mechanical strength and thermal stability. chemimpex.com

Table 2: Potential Applications in Catalysis and Smart Materials

| Field | Potential Application | Rationale |

|---|---|---|

| Catalysis | Organocatalyst | Presence of two basic nitrogen atoms can facilitate various chemical reactions. |

| Ligand for Metal Catalysts | The amino groups can coordinate with metal ions to form catalytically active complexes. | |

| Asymmetric Catalysis | Chiral derivatives could be used to synthesize enantiomerically pure compounds. | |

| Smart Materials | pH-Responsive Polymers | The amino groups can be protonated/deprotonated, leading to changes in polymer properties. |

| Drug Delivery Systems | Encapsulation and pH-triggered release of therapeutic agents. | |

| Sensors | Development of materials that signal changes in pH through optical or other means. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(2-Aminoethyl)piperidine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting with a piperidine precursor, introduce the aminoethyl group via alkylation using reagents like 2-chloroethylamine hydrochloride under basic conditions (e.g., NaHCO₃). Reduction of nitrile intermediates with NaBH₄ or LiAlH₄ may also be employed. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane). Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structure and purity .

Q. How should researchers assess the solubility and stability of this compound for in vitro studies?

- Methodological Answer : Solubility can be tested in polar solvents (water, methanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should evaluate pH dependence (e.g., buffers at pH 4–9) and temperature sensitivity (4°C vs. room temperature). Monitor degradation via HPLC over 24–72 hours. For biological assays, ensure compatibility with assay buffers (e.g., PBS) by checking for precipitation or pH shifts .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biochemical activities of 4-(2-Aminoethyl)piperidine derivatives?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., enzyme concentration, substrate specificity). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to validate activity. For example, if targeting amine oxidases like SSAO, compare activity across species (human vs. rodent enzymes) and include positive controls (e.g., semicarbazide). Statistical analysis (ANOVA) of dose-response curves can clarify potency variations .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer : By-products like N-alkylated impurities often form due to excess alkylating agents. Optimize stoichiometry (1:1 molar ratio of piperidine to chloroethylamine) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Monitor reaction progress via TLC or in situ IR. For dihydrochloride salt formation, control HCl addition rate to avoid over-acidification, which can degrade the product .

Q. What role does the aminoethyl group play in the compound’s interaction with biological targets, and how can this be probed structurally?

- Methodological Answer : The aminoethyl group may facilitate hydrogen bonding or electrostatic interactions with enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or ion channels. Synthesize analogs (e.g., methylated or acetylated derivatives) and compare activity via IC₅₀ assays. X-ray crystallography or cryo-EM of target-ligand complexes can provide atomic-level insights .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the environmental impact of this compound in ecotoxicological studies?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay) and biodegradability (OECD 301F). Measure EC₅₀ values using algal growth inhibition tests (e.g., Chlorella vulgaris). For bioaccumulation potential, calculate logP values experimentally (shake-flask method) or via computational tools (e.g., EPI Suite). Include controls for pH and dissolved oxygen to avoid confounding results .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

- Methodological Answer : Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect sub-1% impurities. For inorganic residues (e.g., chloride), ion chromatography is recommended. Karl Fischer titration ensures low water content (<0.5%). Cross-validate results with ¹H NMR (D₂O) to confirm absence of organic solvents .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.